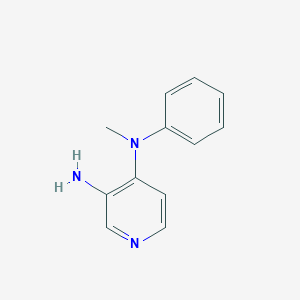

![molecular formula C25H34N2O3 B215411 Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)

Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, commonly known as 'DEET', is a synthetic chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available in the market.

Mechanism of Action

DEET works by interfering with the olfactory receptors of insects, thereby making it difficult for them to detect the presence of humans and animals. DEET also acts as an irritant to insects, causing them to fly away or avoid contact with the treated surface.

Biochemical and Physiological Effects:

DEET is a lipophilic compound that is absorbed through the skin and metabolized in the liver. It has been found to have low toxicity in humans and animals. However, prolonged exposure to DEET can cause skin irritation, eye irritation, and allergic reactions in some individuals.

Advantages and Limitations for Lab Experiments

DEET is widely used in laboratory experiments as an insect repellent. It is effective against a wide range of insects and can be used in both indoor and outdoor experiments. However, DEET can interfere with some laboratory assays, and caution should be exercised when using it in experiments.

Future Directions

There is ongoing research on the development of new insect repellents that are more effective and less toxic than DEET. Some of the future directions in this field include the development of new compounds that target specific olfactory receptors in insects, the use of natural compounds as insect repellents, and the development of new delivery systems for insect repellents.

Synthesis Methods

DEET is synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is then reacted with diethylamine to form N,N-diethyl-3-methylbenzamide, which is further reacted with ethyl acetoacetate to form ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Scientific Research Applications

DEET has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. DEET works by blocking the insect's ability to detect the presence of humans and animals by interfering with their olfactory receptors.

properties

Product Name |

Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

|---|---|

Molecular Formula |

C25H34N2O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C25H34N2O3/c1-7-27(8-2)18-12-10-17(11-13-18)22-21(24(29)30-9-3)16(4)26-19-14-25(5,6)15-20(28)23(19)22/h10-13,22,26H,7-9,14-15H2,1-6H3 |

InChI Key |

ZFNWTCGDWINJKC-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)

![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)

![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)

![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)

![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)

![1-Isopropyl-4-[5-(1-pyrrolidinylcarbonyl)-2-pyridinyl]piperazine](/img/structure/B215353.png)